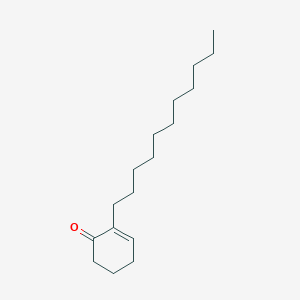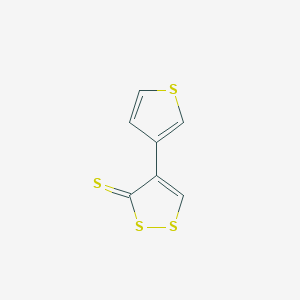![molecular formula C23H16N2 B14216387 (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole is an organic compound characterized by its unique structure, which includes a phenylethynyl group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole typically involves the following steps:
Formation of the Phenylethynyl Group: This can be achieved through a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst.
Pyrrole Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Final Coupling: The phenylethynyl group is then coupled with the pyrrole ring through a condensation reaction, often using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated ethyl derivatives.
Substitution: Nitro-substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific electronic properties.
作用机制
The mechanism of action of (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole: Unique due to its phenylethynyl group.
(2E)-2-[[3-(2-phenylethyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole: Similar but with a phenylethyl group instead of phenylethynyl.
(2E)-2-[[3-(2-phenyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole: Lacks the ethynyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the phenylethynyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions and allowing for specific interactions with biological targets
属性
分子式 |
C23H16N2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C23H16N2/c1-2-7-18(8-3-1)13-14-19-9-4-10-20(17-19)23(21-11-5-15-24-21)22-12-6-16-25-22/h1-12,15-17,24H/b23-22+ |
InChI 键 |
IPBGEWJIXKCBPL-GHVJWSGMSA-N |
手性 SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)/C(=C\3/C=CC=N3)/C4=CC=CN4 |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=C3C=CC=N3)C4=CC=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)
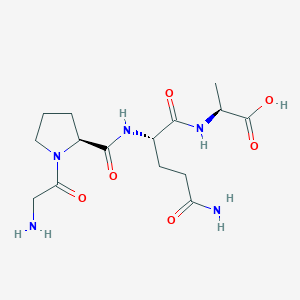
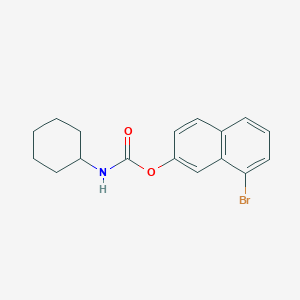
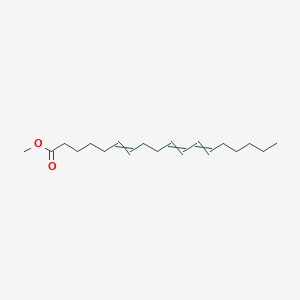


![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)

